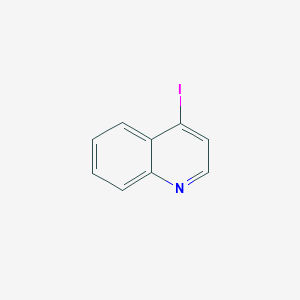
4-碘代喹啉
描述
4-Iodoquinoline is a heterocyclic aromatic organic compound that features an iodine atom substituted at the fourth position of the quinoline ring. Quinoline itself is a fused ring structure consisting of a benzene ring fused to a pyridine ring. The presence of the iodine atom in 4-Iodoquinoline imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
科学研究应用
4-Iodoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
4-Iodoquinoline, similar to other quinoline derivatives such as iodoquinol , primarily targets Entamoeba histolytica , a protozoan parasite responsible for amoebiasis . The compound is active against both the cyst and trophozoite forms that are localized in the lumen of the intestine .
Mode of Action
It is known that it acts bychelation of ferrous ions essential for metabolism . This interaction with its targets leads to the disruption of the parasite’s metabolic processes, thereby inhibiting its growth and survival .
Biochemical Pathways
It is believed to interfere with theferrous ion-dependent metabolic processes of the parasite . The downstream effects of this interference could include disruption of DNA synthesis, protein function, and other vital biochemical processes within the parasite.
Pharmacokinetics
4-Iodoquinoline, like other quinolones, is expected to have good oral bioavailability . It is poorly absorbed from the gastrointestinal tract, and the majority of an oral dose is excreted in feces . Some systemic absorption may occur since increased blood concentrations of iodine have been reported
Result of Action
The primary result of 4-Iodoquinoline’s action is the elimination of Entamoeba histolytica from the intestinal lumen . By disrupting the parasite’s metabolic processes, 4-Iodoquinoline inhibits its growth and survival, leading to its eventual elimination from the host organism .
Action Environment
The action, efficacy, and stability of 4-Iodoquinoline can be influenced by various environmental factors. For instance, the pH and concentration-dependent nature of its action suggest that changes in the intestinal environment could impact its effectiveness . Additionally, factors such as diet, co-administration with other drugs, and the individual’s health status could potentially influence the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions: 4-Iodoquinoline can be synthesized through several methods. One common method involves the halogen exchange reaction where 4-chloroquinoline is treated with sodium iodide in acetonitrile at elevated temperatures. Another method involves the reaction of 4-chloroquinoline with hydroiodic acid at high temperatures. Additionally, 4-Iodoquinoline can be prepared by the condensation of substituted anilines with ethyl trifluoroacetoacetate in the presence of copper triflate, followed by the conversion of the resulting hydroxyquinoline to the iodo derivative using iodine and copper triflate in glacial acetic acid .
Industrial Production Methods: Industrial production of 4-Iodoquinoline typically involves scalable methods such as the halogen exchange reaction due to its simplicity and cost-effectiveness. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
化学反应分析
Types of Reactions: 4-Iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide, hydroiodic acid.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products:
Substitution Reactions: Various substituted quinolines.
Oxidation and Reduction Reactions: Oxidized or reduced quinoline derivatives.
Coupling Reactions: Biaryl compounds and other complex structures.
相似化合物的比较
4-Chloroquinoline: Similar structure but with a chlorine atom instead of iodine.
4-Bromoquinoline: Similar structure but with a bromine atom instead of iodine.
4-Fluoroquinoline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness of 4-Iodoquinoline: The presence of the iodine atom in 4-Iodoquinoline imparts unique reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine can influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated quinolines may not be as effective.
属性
IUPAC Name |
4-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STERKHRCDZPNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507041 | |
| Record name | 4-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16560-43-3 | |
| Record name | 4-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


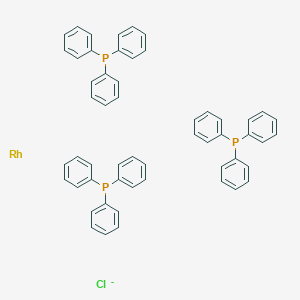
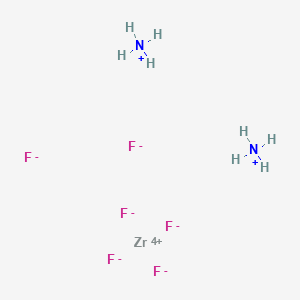
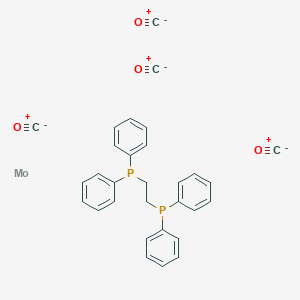

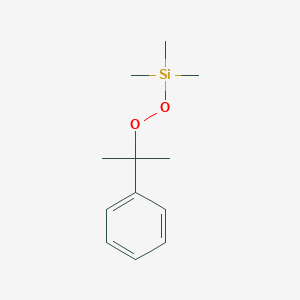
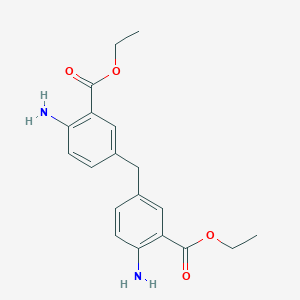

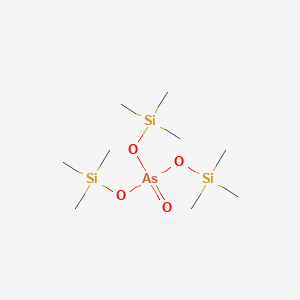

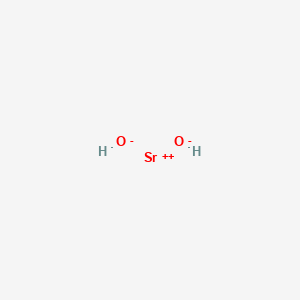
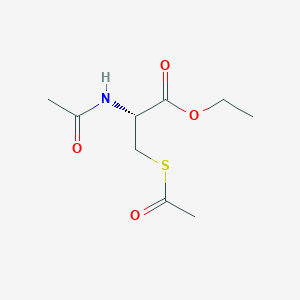


![3-cyclopentyltriazolo[4,5-d]pyrimidine](/img/structure/B101361.png)
